tert-Butyldimethylsilyl N-Phenylbenzimidate
Overview
Description
tert-Butyldimethylsilyl N-Phenylbenzimidate: is a chemical compound with the molecular formula C19H25NOSi and a molecular weight of 311.5 g/mol . It is known for its use in organic synthesis, particularly in the protection of hydroxyl groups. The compound is characterized by its white to almost white powder or crystalline form and is sensitive to moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyldimethylsilyl N-Phenylbenzimidate typically involves the reaction of tert-butyldimethylsilyl chloride with N-phenylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: tert-Butyldimethylsilyl N-Phenylbenzimidate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyldimethylsilyl group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or basic conditions to regenerate the free hydroxyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and alcohols.
Deprotection Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) or acids like hydrochloric acid (HCl) are used to remove the tert-butyldimethylsilyl group.
Major Products: The major products formed from these reactions depend on the specific nucleophile or deprotection conditions used. For example, deprotection with TBAF yields the free hydroxyl compound .
Scientific Research Applications
Chemistry: tert-Butyldimethylsilyl N-Phenylbenzimidate is widely used in organic synthesis as a protecting group for hydroxyl functionalities. It helps in preventing unwanted reactions at the hydroxyl site during multi-step synthesis .
Biology and Medicine: In biological and medicinal chemistry, this compound is used to protect sensitive hydroxyl groups in complex molecules, facilitating the synthesis of bioactive compounds and pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials where selective protection and deprotection of hydroxyl groups are required .
Mechanism of Action
The mechanism of action of tert-Butyldimethylsilyl N-Phenylbenzimidate involves the formation of a stable silyl ether linkage with hydroxyl groups. This linkage protects the hydroxyl group from participating in further chemical reactions. The tert-butyldimethylsilyl group can be selectively removed under specific conditions, allowing for the controlled release of the free hydroxyl group .
Comparison with Similar Compounds
tert-Butyldimethylsilyl Chloride (TBDMSCl): Used for silylation of hydroxyl groups but lacks the N-phenylbenzimidate moiety.
Trimethylsilyl Chloride (TMSCl): Another silylating agent but with different steric and electronic properties.
Triisopropylsilyl Chloride (TIPSCl): Provides bulkier protection compared to tert-Butyldimethylsilyl groups.
Uniqueness: tert-Butyldimethylsilyl N-Phenylbenzimidate is unique due to its specific combination of the tert-butyldimethylsilyl group and the N-phenylbenzimidate moiety, which offers distinct steric and electronic properties. This makes it particularly useful in selective protection strategies in organic synthesis .
Properties
IUPAC Name |
[tert-butyl(dimethyl)silyl] N-phenylbenzenecarboximidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOSi/c1-19(2,3)22(4,5)21-18(16-12-8-6-9-13-16)20-17-14-10-7-11-15-17/h6-15H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKWSHDUCPVOAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=NC1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458504 | |
Record name | tert-Butyldimethylsilyl N-Phenylbenzimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404392-70-7 | |
Record name | tert-Butyldimethylsilyl N-Phenylbenzimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyldimethylsilyl N-Phenylbenzimidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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